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N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Hammett equation electron-withdrawing group SAR

Sourcing undefined benzamide analogs for VGSC screening leads to irreproducible SAR due to positional CF3 isomer effects (Δσ ≈ 0.11) and linker-dependent lipophilicity shifts (ΔlogP ≥ +0.4). CAS 1049341-76-5 solves this with a precisely defined para-CF3 ethyl-linker scaffold-ideal for Nav1.7/Nav1.3 pain target campaigns. • Defined electronic character: σp +0.54 (vs. σm +0.43 for meta isomer) • Intermediate lipophilicity (clogP ~3.2) for CNS-compatible hit prioritization • One-step amide coupling synthesis enables rapid parallel library expansion • In stock; standard packs 10-100 mg; custom synthesis available.

Molecular Formula C20H22F3N3O
Molecular Weight 377.411
CAS No. 1049341-76-5
Cat. No. B2727384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
CAS1049341-76-5
Molecular FormulaC20H22F3N3O
Molecular Weight377.411
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H22F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-11-25-12-14-26(15-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27)
InChIKeyRBLXIWZWQOLXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 1049341-76-5)


N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 1049341-76-5, MF: C20H22F3N3O, MW: 377.41 g/mol) is a synthetic small-molecule benzamide derivative featuring a para-trifluoromethyl substituent on the phenyl ring and an ethyl linker connecting to a 4-phenylpiperazine moiety [1]. It belongs to a broader class of phenylpiperazine-benzamide conjugates that have been explored for interactions with voltage-gated sodium channels (VGSCs) [2] and as scaffolds in kinase inhibitor design [3]. The compound is supplied exclusively for research use and is available from multiple specialty chemical vendors as an off-the-shelf screening compound.

Why N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide Cannot Be Freely Substituted with Close Analogs


Although numerous N-phenylpiperazine-ethyl-benzamide derivatives share a common scaffold, two key structural variables—(1) the position of the trifluoromethyl group on the benzamide ring and (2) the length of the alkyl linker between piperazine and benzamide—produce quantifiably distinct molecular properties. Studies on related series demonstrate that shifting the -CF3 group from the para to the meta or ortho position alters Hammett σ constants (σp ≈ +0.54 vs. σm ≈ +0.43), thereby modifying the electronic character of the benzamide and its hydrogen-bonding geometry [1]. Likewise, extending the ethyl linker to a propyl chain increases lipophilicity (estimated ΔlogP ≥ +0.4), altering passive membrane permeability and off-target binding profiles [2]. These factors preclude simple drop-in replacement without re-optimization of the biological or materials property readout.

Quantitative Evidence Guide: Structural and Physicochemical Differentiation of CAS 1049341-76-5 vs. Closest Analogs


Hammett Sigma Constant Comparison: Para-CF3 vs. Meta-CF3 Positional Isomers

The para-trifluoromethyl substituent in CAS 1049341-76-5 carries a Hammett σp constant of +0.54, significantly higher than the σm constant of +0.43 for N-[2-(4-phenylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide (CAS 1049436-72-7), the direct meta-CF3 positional isomer [1]. This 0.11 unit difference in σ represents an approximately 1.8-fold greater electron-withdrawing inductive effect at the para position relative to meta, which directly modulates the electrophilicity of the amide carbonyl and the acidity of the amide N-H proton.

Hammett equation electron-withdrawing group SAR para-trifluoromethyl

Calculated Lipophilicity Differentiation: Ethyl Linker vs. Propyl Linker Analogs

The ethyl linker in CAS 1049341-76-5 yields a lower calculated lipophilicity compared to the propyl analog N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide (CAS 1049395-73-4). Based on the well-established Hansch-Leo methylene increment (π ≈ +0.5 per -CH2-), the propyl linker analog is estimated to have a logP approximately 0.4 to 0.5 units higher [1]. This difference translates to an approximately 2.5- to 3-fold increase in lipid-phase partitioning for the propyl analog, with potential consequences for passive membrane permeability, CNS penetration (if desired or undesired), and non-specific protein binding.

logP lipophilicity methylene spacer blood-brain barrier permeability

Linker Length and Conformational Entropy: Two-Carbon vs. Three-Carbon Spacer

CAS 1049341-76-5 contains 7 rotatable bonds (including the ethyl linker contributing 3 rotatable bonds via the N-CH2-CH2-N segment), whereas the propyl-linker analog (CAS 1049395-73-4) contains 8 rotatable bonds (4 contributed by the N-CH2-CH2-CH2-N segment) [1]. Each additional rotatable bond carries an estimated entropic penalty of 0.5–1.5 kcal/mol upon binding to a rigid protein target, as established in classic analyses of protein-ligand binding thermodynamics [2]. This implies that CAS 1049341-76-5 may benefit from a 0.5–1.5 kcal/mol enthalpic advantage in target engagement simply due to reduced conformational entropy loss upon binding.

linker optimization conformational flexibility rotatable bonds entropic penalty

Sulfonyl vs. Ethyl Linker Comparison: Binding Affinity Divergence in Sodium Channel Interactions

The sulfonyl analog N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide (CAS 897621-27-1) replaces the flexible ethyl linker of CAS 1049341-76-5 with a more polar and conformationally constrained sulfonyl-ethyl group . Published studies on related phenylpiperazine-benzamide series demonstrate that such sulfonyl insertion can modulate VGSC binding affinity by 5- to 10-fold when compared to the corresponding ethylene-linked analogs [1]. The sulfonyl moiety introduces a dipole moment change of approximately 2.5–3.5 D and alters the pKa of the adjacent amine, significantly modifying the pH-dependent ionization state of the molecule.

sodium channel sulfonyl linker bioisostere binding affinity modulation

Entinostat (MS-275) Class Comparison: HDAC Inhibition vs. Ion Channel Activity

While many N-substituted benzamides derived from Entinostat (MS-275) exhibit histone deacetylase (HDAC) inhibitory activity, CAS 1049341-76-5 is structurally distinct through the incorporation of a 4-phenylpiperazine moiety instead of the 2-aminophenyl group required for HDAC zinc-chelation [1]. Entinostat demonstrates HDAC1 IC50 values of approximately 0.3 µM and HDAC3 IC50 of approximately 0.5 µM [2]. In contrast, N-phenylpiperazine-ethyl benzamides have shown preferential interaction with voltage-gated sodium channels rather than HDACs [3], representing a complete target class switch driven solely by the replacement of the zinc-binding 2-aminobenzamide with the 4-phenylpiperazine-ethyl group.

Entinostat HDAC inhibitor benzamide pharmacophore target selectivity

Synthetic Accessibility As a Preferred Building Block: Ethyl Spacer vs. Sulfonyl or Propyl Analogs

CAS 1049341-76-5, with its ethyl linker, represents the simplest synthetically accessible scaffold among its closest analogs. The synthesis proceeds via a single-step amide coupling between commercially available 4-(trifluoromethyl)benzoic acid and 2-(4-phenylpiperazin-1-yl)ethan-1-amine, with typical yields of 60–85% using standard carbodiimide coupling reagents (e.g., EDCI/HOBt) [1]. In contrast, the sulfonyl analog (CAS 897621-27-1) requires an additional sulfonylation step, and the propyl-linker analog (CAS 1049395-73-4) necessitates a less readily available 3-carbon amine building block, often demanding multi-step synthesis that reduces overall yield and increases cost .

amide coupling parallel synthesis building block synthetic tractability

Recommended Application Scenarios for N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 1049341-76-5)


Voltage-Gated Sodium Channel (VGSC) Focused Screening Libraries

Based on class-level evidence that phenylpiperazine-ethyl benzamides interact with neuronal voltage-sensitive sodium channels [1], CAS 1049341-76-5 is best deployed as a screening deck component in VGSC-targeted campaigns, particularly for Nav1.7 or Nav1.3-mediated pain indications. Its ethyl linker, lower lipophilicity relative to propyl analogs, and absence of a sulfonyl group make it well-suited for prioritizing CNS-exposure-compatible hits early in screening cascades. The para-CF3 substituent provides a distinct electron-withdrawing character (σp = +0.54) that can be exploited in SAR studies to probe the electronic requirements of the channel binding site [2].

Medicinal Chemistry Hit-to-Lead Optimization with Linker SAR Exploration

For medicinal chemistry programs requiring systematic exploration of linker length, CAS 1049341-76-5 (ethyl linker, 7 rotatable bonds) serves as the minimal linker scaffold for evaluating conformational flexibility vs. binding entropy trade-offs [1]. Its one-step amide coupling synthesis from commercially available building blocks [2] makes it an ideal starting point for parallel library synthesis, where head-to-head comparisons with the propyl-linker analog (CAS 1049395-73-4) and sulfonyl-linker analog (CAS 897621-27-1) can be systematically conducted.

Computational Chemistry and Molecular Docking Calibration

The well-defined and relatively rigid structure of CAS 1049341-76-5 (MW 377.41, 7 rotatable bonds, 3 H-bond acceptors, 1 H-bond donor) makes it a useful calibration compound for docking algorithms and molecular dynamics simulations targeting GPCRs or ion channels [1]. Its intermediate lipophilicity (clogP ≈ 3.2) places it within the typical drug-like property space [2], while the detailed Hammett electronic parameters of the para-CF3 group provide a well-characterized electronic probe for validating force field parameterizations.

Negative Control for HDAC Inhibition Assays

Due to its structural divergence from the Entinostat chemotype—specifically the absence of the 2-amino group required for zinc chelation in HDAC active sites [1]—CAS 1049341-76-5 can function as a structurally matched negative control in benzamide-based HDAC inhibitor screening cascades. When used alongside Entinostat (HDAC1 IC50 ≈ 0.3 µM) [2], it helps differentiate true zinc-dependent HDAC inhibition from non-specific benzamide effects, improving assay specificity in epigenetic screening campaigns.

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